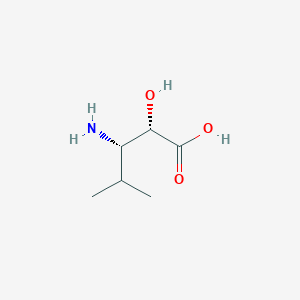

(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid is a chiral amino acid derivative. It is an important compound in the field of organic chemistry due to its unique structural properties and potential applications in various scientific domains. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a pentanoic acid backbone.

Wirkmechanismus

Target of Action

It is suggested that it may interact with an isomerase . Isomerases are enzymes that catalyze the structural rearrangement of molecules, playing a crucial role in various biological processes.

Mode of Action

It is suggested that it might be involved in the condensation of two molecules of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) into the phenazine ring system . This process could potentially lead to changes in the structure and function of the target molecule, influencing its biological activity.

Biochemical Pathways

It is suggested that it might be involved in the formation of the phenazine ring system . Phenazines are a group of compounds with diverse biological activities, including antibiotic, antitumor, and immunosuppressive properties.

Result of Action

Given its potential interaction with isomerases and involvement in the formation of the phenazine ring system, it might influence various biological processes and pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the asymmetric synthesis using chiral auxiliaries or catalysts to ensure the correct stereochemistry. For example, the synthesis can start with the aza-Michael addition of a suitable amine to an α,β-unsaturated carbonyl compound, followed by crystallization-induced diastereomer transformation (CIDT) to obtain the desired stereoisomer .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The use of enzymes such as transaminases or dehydrogenases can facilitate the production of enantiomerically pure compounds under mild conditions, making the process more environmentally friendly and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable leaving group.

Major Products Formed

Oxidation: Formation of a keto acid.

Reduction: Formation of a hydroxyl acid.

Substitution: Formation of substituted amino acids or derivatives.

Wissenschaftliche Forschungsanwendungen

(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Another chiral amino acid with a hydroxyl group, but with a phenyl ring instead of a methyl group.

(2S,3S)-3-Amino-2-hydroxybutanoic acid: Similar structure but with a shorter carbon chain.

Uniqueness

(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups on a pentanoic acid backbone. This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.

Biologische Aktivität

(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid, also known as beta-hydroxyleucine, is a chiral amino acid derivative with significant biological implications. This compound is characterized by its unique structural properties, including an amino group, a hydroxyl group, and a methyl group on a pentanoic acid backbone. Its potential applications span various scientific domains, including organic chemistry, biology, and medicine.

The biological activity of this compound is primarily linked to its interactions with specific enzymes and metabolic pathways:

- Target of Action : It is suggested that the compound may interact with isomerases, influencing enzyme activity and metabolic processes.

- Mode of Action : It may play a role in the condensation of two molecules of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) into the phenazine ring system, which is crucial for various biochemical pathways.

- Biochemical Pathways : The compound's involvement in the formation of phenazine compounds suggests it could impact microbial metabolism and other biological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Metabolic Regulation : It has been studied for its role in regulating metabolic pathways related to amino acid metabolism and energy production.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, particularly against certain bacterial strains .

- Neuroprotective Effects : Some research indicates that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : High probability of human intestinal absorption (0.942) indicates good bioavailability .

- Blood-Brain Barrier Penetration : Moderate permeability to the blood-brain barrier (0.6588) suggests potential central nervous system effects .

- Metabolism : The compound is not significantly metabolized by key cytochrome P450 enzymes (CYP450), indicating low drug-drug interaction potential .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity :

- Neuroprotective Study :

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid | Hydroxyl group on a phenyl ring | Primarily studied for its effects on neurotransmission |

| (2S,3S)-3-Amino-2-hydroxybutanoic acid | Shorter carbon chain | Less complex interactions compared to beta-hydroxyleucine |

| (2S)-Leucine | Aliphatic amino acid | Commonly found in proteins; lacks hydroxyl functionality |

Eigenschaften

IUPAC Name |

(2S,3S)-3-amino-2-hydroxy-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(2)4(7)5(8)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFAZNNHAIDEBD-WHFBIAKZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@@H](C(=O)O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.